molecular formula C7H10N2 B183288 3-Amino-2,6-dimethylpyridine CAS No. 3430-33-9

3-Amino-2,6-dimethylpyridine

Cat. No. B183288
CAS RN: 3430-33-9
M. Wt: 122.17 g/mol
InChI Key: WISXXOGOMDYNSN-UHFFFAOYSA-N
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Description

3-Amino-2,6-dimethylpyridine is a chemical compound with the molecular formula C7H10N2 and a molecular weight of 122.171 . It is also known by other names such as 3-amino-2,6-lutidine, 2,6-dimethyl-3-pyridylamine, and 2,6-dimethyl-3-aminopyridine . This compound is used as a pharmaceutical intermediate .


Molecular Structure Analysis

The nitrogen in 3-Amino-2,6-dimethylpyridine is sp3 hybridized, making it trigonal pyramidal with a bond angle of roughly 109.5 degrees . The nitrogen is bonded to three different groups, making its configuration chiral .


Physical And Chemical Properties Analysis

3-Amino-2,6-dimethylpyridine is a primrose yellow solid . It has a melting point of 121-123°C, a boiling point of 230°C, and is insoluble in water . Its density is estimated to be 1.0289 .

Scientific Research Applications

Synthesis of N-p-(Dimethylamino)-N’-(p-dimethylaminobenzylidene)-N,N’'-diphenylbenzohydrazonohydrazide

  • Summary of Application: 3,5-diacetyl-2,6-dimethylpyridine is used in a three-component reaction with p-N-dimethylaminobenzaldehyde and phenylhydrazine to produce a condensation product of two p-N-dimethylaminobenzaldehyde and phenylhydrazine molecules, namely bis(biarylhydrazone) .
  • Methods of Application: The reaction is carried out in the presence of KOH in ethanol .
  • Results or Outcomes: The bis(biarylhydrazone) derivative has high antiradical and cytoprotective activity .

Pharmaceutical Intermediate

  • Summary of Application: 3-Amino-2,6-dimethylpyridine is used as a pharmaceutical intermediate .
  • Results or Outcomes: The outcomes can also vary greatly, but in general, this compound is used to facilitate the synthesis of various pharmaceuticals .

Acid Scavenger

  • Summary of Application: Pyridine is commonly used as an acid scavenger in reactions that produce mineral acid co-products .
  • Methods of Application: Its basicity and nucleophilicity may be modified by steric hindrance, as in the case of 2,6-dimethylpyridine .
  • Results or Outcomes: It helps in maintaining the pH of the reaction mixture and preventing unwanted side reactions .

Non-nucleophilic Base in Organic Synthesis

  • Summary of Application: One of the most common uses for 2,6-lutidine is as a non-nucleophilic base in organic synthesis .
  • Methods of Application: It takes part in the formation of silyl ethers as shown in multiple studies .
  • Results or Outcomes: The use of 2,6-lutidine as a base can help drive reactions towards the desired products .

Synthesis of Silyl Ethers

  • Summary of Application: 2,6-lutidine, a derivative of 3-Amino-2,6-dimethylpyridine, is used in the formation of silyl ethers .
  • Methods of Application: The specific methods of application can vary greatly depending on the specific silyl ether being synthesized .
  • Results or Outcomes: The use of 2,6-lutidine as a base can help drive reactions towards the desired products .

Acid-Base Chemistry

  • Summary of Application: Amines, including 3-Amino-2,6-dimethylpyridine, are often used as bases in acid-base reactions .
  • Methods of Application: The specific methods of application can vary greatly depending on the specific reaction being studied .
  • Results or Outcomes: The outcomes can also vary greatly, but in general, this compound is used to facilitate various acid-base reactions .

Safety And Hazards

3-Amino-2,6-dimethylpyridine is considered hazardous. It is toxic if swallowed or inhaled, and fatal in contact with skin . It causes skin irritation and serious eye damage . It is also harmful to aquatic life with long-lasting effects .

properties

IUPAC Name

2,6-dimethylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c1-5-3-4-7(8)6(2)9-5/h3-4H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WISXXOGOMDYNSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80187868
Record name 2,6-Dimethyl-3-pyridylamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-2,6-dimethylpyridine

CAS RN

3430-33-9
Record name 2,6-Dimethyl-3-pyridinamine
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Record name 2,6-Dimethyl-3-pyridylamine
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Record name 3430-33-9
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Record name 2,6-Dimethyl-3-pyridylamine
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Record name 2,6-dimethyl-3-pyridylamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
L Van der Does, HJ Den Hertog - Recueil des Travaux …, 1972 - Wiley Online Library
The action of potassium amide in liquid ammonia on several methyl substituted 3‐ and 4‐bromo(chloro)pyridines, of 5‐bromo‐2‐t‐butylpyridine and of 3‐bromo (chloro) and 4‐bromo(…
Number of citations: 14 onlinelibrary.wiley.com
T KATO, H YAMANAKA, N KATAGIRI… - Chemical and …, 1972 - jstage.jst.go.jp
Previous works in this series3, 4) have shown the reaction of diketene with the aromatic primary amine to give acetoacetanilide (II, Py= aryl), 3-acetyl-1-ary1-4-hydroxy-6-methy1-2-…
Number of citations: 18 www.jstage.jst.go.jp
IR Gelling, DG Wibberley - Journal of the Chemical Society C: Organic, 1971 - pubs.rsc.org
Treatment of pyrido[3,4-d]pyrimidin-4(3H)-ones with lithium aluminium hydride has been shown to yield 3-amino-4-aminomethylpyridines. A 3-aryl substituent enhanced the rate of this …
Number of citations: 3 pubs.rsc.org
H Ban-Oganowska, J Hanuza, M Mączka… - Vibrational …, 2001 - Elsevier
The crystal structure of 3-iodo-2,6-dimethyl-4-nitropyridine N-oxide (IDMNPNO) is shown to be not isomorphic with the previously studied 3-chloro- and 3-bromo-derivatives. The …
Number of citations: 10 www.sciencedirect.com
X Zheng, Y Pan, C Acharya, PW Swaan… - Bioconjugate …, 2010 - ACS Publications
The human apical sodium-dependent bile acid transporter (ASBT) is a validated drug target and can be employed to increase oral bioavailability of various drug conjugates. The aim of …
Number of citations: 21 pubs.acs.org
A Albert, A Hampton - Journal of the Chemical Society (Resumed), 1952 - pubs.rsc.org
… Reviews, 1950, 47, 275) and previous attempts to obtain 1 : 7-naphthyridines from 2-substituted 3-aminopyridines such as 3-amino-2 : 6-dimethylpyridine (Gulland and Robinson, J., …
Number of citations: 33 pubs.rsc.org
HE Foster, J Hurst - Journal of the Chemical Society, Perkin …, 1973 - pubs.rsc.org
A series of pyrazolo[4,3-b]pyridines have been prepared by nitrosation of 3-acetamido-2-methylpyridines and rearrangement and cyclisation of the N-acetyl-N-nitroso-compounds …
Number of citations: 4 pubs.rsc.org
IR Gelling, DG Wibberley - Journal of the Chemical Society C: Organic, 1969 - pubs.rsc.org
2,6,8-Trimethyl-, 6,8-dimethyl-2-phenyl-, and 2-phenyl-pyrido[3,4-d][1,3]oxazin-4-ones have been prepared from the corresponding 3-aminopyridine-4-carboxylic acids. Treatment of the …
Number of citations: 7 pubs.rsc.org
P Hanson, SAC Wren - Journal of the Chemical Society, Perkin …, 1990 - pubs.rsc.org
1,2-Thiazines and Related Heterocycles. Part 5.' Characterisation of some (N-Sulphiny1amino)azines t and their Cycloadducts with Page 1 J. CHEM. SOC. PERKIN TRANS. 1990 2089 …
Number of citations: 15 pubs.rsc.org
HL Yale - Chemistry of Heterocyclic Compounds: Pyridine and …, 1974 - Wiley Online Library
The preparation and reactions of pyridine derivatives where a metal atom is joined directly or by a carbon chain to the pyridine heterocycle comprise a major portion of this chapter. …
Number of citations: 3 onlinelibrary.wiley.com

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